molecular formula C13H11N3O7S B11025064 N-(2-methoxy-5-nitrophenyl)-4-nitrobenzenesulfonamide

N-(2-methoxy-5-nitrophenyl)-4-nitrobenzenesulfonamide

Cat. No.: B11025064
M. Wt: 353.31 g/mol
InChI Key: KAUCWJXQOCJYTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-5-nitrophenyl)acetamide , is a chemical compound with the molecular formula C9H10N2O4. It has the CAS Registry Number 33721-54-9 . This compound has been detected in natural environments and microbial populations, and it is considered an environmental contaminant that may be released from industrial facilities.

Preparation Methods

Synthetic Routes:: The synthetic preparation of N-(2-methoxy-5-nitrophenyl)acetamide involves several steps:

    Reduction of Nitro Group: The nitro group is reduced to an amino group.

    Oxidation of Nitro Group: The amino group is then oxidized to form the corresponding nitroso compound.

    Cleavage of Ester Linkage: The ester linkage is cleaved to yield the final compound.

    Methylation of Amide Nitrogen: The amide nitrogen is methylated to form N-(2-methoxy-5-nitrophenyl)acetamide.

Industrial Production:: Information on industrial-scale production methods for this compound is limited, but it is primarily synthesized in research laboratories.

Chemical Reactions Analysis

N-(2-methoxy-5-nitrophenyl)acetamide can undergo various chemical reactions:

    Oxidation: It can be oxidized under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: It may participate in substitution reactions. Common reagents used include reducing agents (such as sodium borohydride), oxidizing agents (such as nitric acid), and acid or base catalysts.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)acetamide finds applications in:

    Chemistry: As a synthetic intermediate in organic chemistry.

    Biology: It may be used in studies related to enzyme inhibition or as a substrate for enzymatic reactions.

    Medicine: Although not directly used as a drug, its derivatives could have potential pharmacological applications.

    Industry: Limited information is available regarding industrial applications.

Mechanism of Action

The exact mechanism by which N-(2-methoxy-5-nitrophenyl)acetamide exerts its effects remains unclear. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While detailed comparisons are lacking, N-(2-methoxy-5-nitrophenyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include other nitrophenyl derivatives, such as N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine .

Properties

Molecular Formula

C13H11N3O7S

Molecular Weight

353.31 g/mol

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C13H11N3O7S/c1-23-13-7-4-10(16(19)20)8-12(13)14-24(21,22)11-5-2-9(3-6-11)15(17)18/h2-8,14H,1H3

InChI Key

KAUCWJXQOCJYTE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.